Cas no 2227691-49-6 (rac-(1R,2S)-2-(4-chlorothiophen-3-yl)cyclohexan-1-ol)

rac-(1R,2S)-2-(4-chlorothiophen-3-yl)cyclohexan-1-ol 化学的及び物理的性質
名前と識別子
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- rac-(1R,2S)-2-(4-chlorothiophen-3-yl)cyclohexan-1-ol
- EN300-1625299
- 2227691-49-6
-
- インチ: 1S/C10H13ClOS/c11-9-6-13-5-8(9)7-3-1-2-4-10(7)12/h5-7,10,12H,1-4H2/t7-,10+/m0/s1
- InChIKey: WAMCOZIYBVEHMS-OIBJUYFYSA-N
- ほほえんだ: ClC1=CSC=C1[C@@H]1CCCC[C@H]1O
計算された属性
- せいみつぶんしりょう: 216.0375639g/mol
- どういたいしつりょう: 216.0375639g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 48.5Ų
rac-(1R,2S)-2-(4-chlorothiophen-3-yl)cyclohexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1625299-10.0g |
rac-(1R,2S)-2-(4-chlorothiophen-3-yl)cyclohexan-1-ol |
2227691-49-6 | 10g |
$5283.0 | 2023-06-04 | ||
Enamine | EN300-1625299-0.05g |
rac-(1R,2S)-2-(4-chlorothiophen-3-yl)cyclohexan-1-ol |
2227691-49-6 | 0.05g |
$1032.0 | 2023-06-04 | ||
Enamine | EN300-1625299-1.0g |
rac-(1R,2S)-2-(4-chlorothiophen-3-yl)cyclohexan-1-ol |
2227691-49-6 | 1g |
$1229.0 | 2023-06-04 | ||
Enamine | EN300-1625299-50mg |
rac-(1R,2S)-2-(4-chlorothiophen-3-yl)cyclohexan-1-ol |
2227691-49-6 | 50mg |
$647.0 | 2023-09-22 | ||
Enamine | EN300-1625299-2.5g |
rac-(1R,2S)-2-(4-chlorothiophen-3-yl)cyclohexan-1-ol |
2227691-49-6 | 2.5g |
$2408.0 | 2023-06-04 | ||
Enamine | EN300-1625299-100mg |
rac-(1R,2S)-2-(4-chlorothiophen-3-yl)cyclohexan-1-ol |
2227691-49-6 | 100mg |
$678.0 | 2023-09-22 | ||
Enamine | EN300-1625299-10000mg |
rac-(1R,2S)-2-(4-chlorothiophen-3-yl)cyclohexan-1-ol |
2227691-49-6 | 10000mg |
$3315.0 | 2023-09-22 | ||
Enamine | EN300-1625299-500mg |
rac-(1R,2S)-2-(4-chlorothiophen-3-yl)cyclohexan-1-ol |
2227691-49-6 | 500mg |
$739.0 | 2023-09-22 | ||
Enamine | EN300-1625299-250mg |
rac-(1R,2S)-2-(4-chlorothiophen-3-yl)cyclohexan-1-ol |
2227691-49-6 | 250mg |
$708.0 | 2023-09-22 | ||
Enamine | EN300-1625299-1000mg |
rac-(1R,2S)-2-(4-chlorothiophen-3-yl)cyclohexan-1-ol |
2227691-49-6 | 1000mg |
$770.0 | 2023-09-22 |
rac-(1R,2S)-2-(4-chlorothiophen-3-yl)cyclohexan-1-ol 関連文献
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
rac-(1R,2S)-2-(4-chlorothiophen-3-yl)cyclohexan-1-olに関する追加情報
Rac-(1R,2S)-2-(4-Chlorothiophen-3-yl)cyclohexan-1-ol: A Comprehensive Overview
Rac-(1R,2S)-2-(4-Chlorothiophen-3-yl)cyclohexan-1-ol is a structurally complex organic compound with the CAS number 2227691-49-6. This compound belongs to the class of cyclohexanols, which are cyclic alcohols with a six-membered ring structure. The presence of the 4-chlorothiophen-3-yl group introduces unique electronic and steric properties, making this compound a subject of interest in various fields of chemistry, including medicinal chemistry and materials science.
The cyclohexan-1-ol core of this molecule provides a rigid framework that can be further functionalized to explore its potential applications. The 4-chlorothiophene substituent adds a heterocyclic aromatic system, which is known for its stability and ability to participate in various chemical reactions. Recent studies have highlighted the importance of such substituted cyclohexanol derivatives in drug discovery, particularly in the development of chiral ligands for asymmetric catalysis.
One of the most significant aspects of rac-(1R,2S)-2-(4-chlorothiophen-3-yl)cyclohexan-1-ol is its stereochemistry. The (1R,2S) configuration imparts specific physical and chemical properties to the molecule, making it a valuable chiral building block in organic synthesis. Researchers have demonstrated that such stereoisomers can exhibit distinct biological activities, making them promising candidates for pharmaceutical applications.
In terms of synthesis, this compound can be prepared through a variety of methods, including ring-opening reactions and nucleophilic substitutions. Recent advancements in catalytic asymmetric synthesis have enabled the efficient preparation of enantiopure samples of this compound. These methods not only enhance the yield but also improve the overall sustainability of the synthesis process.
The application of rac-(1R,2S)-2-(4-chlorothiophen-3-yl)cyclohexan-1-ol extends beyond traditional organic chemistry. Its ability to act as a chiral template has been exploited in the design of new materials with tailored optical and electronic properties. For instance, studies have shown that this compound can serve as a precursor for the synthesis of advanced polymers and liquid crystals.
From an environmental perspective, understanding the behavior of rac-(1R,2S)-2-(4-chlorothiophen-3-yl)cyclohexan-1-ol in different media is crucial for assessing its potential impact on ecosystems. Recent research has focused on evaluating its biodegradability and toxicity under various conditions. These studies are essential for ensuring the safe handling and disposal of this compound in industrial settings.
In conclusion, rac-(1R,2S)-2-(4-chlorothiophen-3-yl)cyclohexan-1-ol is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and stereochemical properties make it an invaluable tool for researchers working in the fields of organic synthesis, medicinal chemistry, and materials science. As ongoing research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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